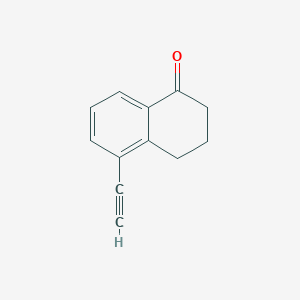

5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one

Description

Contextualization within the Field of Polycyclic Carbonyl Compounds

Polycyclic carbonyl compounds, characterized by the presence of a carbonyl group within a fused ring system, are a cornerstone of organic chemistry. researchgate.net The carbonyl group, with its inherent polarity and reactivity, serves as a versatile handle for a myriad of chemical transformations. researchgate.net When incorporated into a polycyclic framework, the reactivity of the carbonyl group can be influenced by the steric and electronic properties of the surrounding rings, leading to unique chemical behaviors.

These compounds are not merely academic curiosities; they are prevalent in a wide range of biologically active molecules and functional materials. The rigid, three-dimensional structures of polycyclic systems are often crucial for their interaction with biological targets. nih.govresearchgate.net Consequently, the synthesis of novel polycyclic carbonyl compounds remains an active and important area of research.

Significance of the Tetrahydronaphthalene Skeleton in Synthetic Design

The 1,2,3,4-tetrahydronaphthalene (B1681288), or tetralone, scaffold is a prominent feature in many natural products and pharmaceutical agents. nih.govresearchgate.net This bicyclic system, consisting of a fused benzene (B151609) and cyclohexanone (B45756) ring, provides a structurally robust and synthetically versatile platform. The tetralone core is a key intermediate in the synthesis of various pharmacologically active compounds, including antibacterial and antitumor agents. nih.govnih.govnih.gov

The partially saturated nature of the tetrahydronaphthalene skeleton allows for the introduction of stereocenters, adding to the molecular complexity and potential for biological specificity. Furthermore, the aromatic portion of the molecule can be readily functionalized, allowing for the tuning of its electronic and physical properties.

The Ethynyl (B1212043) Moiety as a Versatile Functional Group in Modern Organic Synthesis

The ethynyl group (–C≡CH) is a powerhouse in the toolkit of a synthetic organic chemist. Its linear geometry and the high s-character of the sp-hybridized carbons impart unique reactivity. The terminal alkyne is particularly valuable due to the acidity of the acetylenic proton, which allows for its conversion into a potent nucleophile.

One of the most powerful reactions involving terminal alkynes is the Sonogashira cross-coupling reaction. libretexts.orgorganic-chemistry.orgwikipedia.org This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct method for the synthesis of molecules like 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one from a corresponding halogenated tetralone. libretexts.orgorganic-chemistry.orgwikipedia.org

Beyond coupling reactions, the ethynyl group is a versatile precursor for a wide array of other functionalities. It can undergo various cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, to construct complex cyclic systems. libretexts.org

Research Gaps and Opportunities in the Chemistry of Ethynyl-Substituted Tetrahydronaphthalenones

Despite the individual importance of the tetralone skeleton and the ethynyl group, the chemistry of molecules that combine these two features, such as this compound, remains relatively underexplored. This presents a number of exciting research opportunities.

A primary research gap is the development of efficient and stereoselective synthetic routes to this class of compounds. While the Sonogashira coupling is a logical approach, the optimization of this reaction for tetralone substrates and the exploration of alternative synthetic strategies are needed.

Furthermore, the reactivity of the ethynyl group in the context of the tetrahydronaphthalene ring system is a fertile ground for investigation. The proximity of the carbonyl group and the aromatic ring could influence the outcomes of cycloaddition reactions and other transformations of the alkyne. For instance, intramolecular reactions between the ethynyl group and the carbonyl or aromatic ring could lead to novel and complex polycyclic architectures.

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h1,3,5,7H,4,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZJYKWAMGBKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2CCCC(=O)C2=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Ethynyl 1,2,3,4 Tetrahydronaphthalen 1 One

Strategies for the Construction of the 1,2,3,4-Tetrahydronaphthalen-1-one Core

The formation of the 1,2,3,4-tetrahydronaphthalen-1-one (α-tetralone) scaffold is a foundational step in the synthesis of the target compound. Various methodologies have been developed, with cyclization reactions and ring-closing metathesis emerging as prominent strategies.

Cyclization Reactions in Tetralone Synthesis

Intramolecular cyclization reactions, particularly Friedel-Crafts acylation, represent a classical and widely employed method for the synthesis of tetralones. This approach typically involves the cyclization of 4-arylbutyric acids or their corresponding acid chlorides. The reaction is promoted by a variety of acidic catalysts, ranging from traditional Lewis acids to solid acid catalysts.

A common pathway involves the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid. This reaction can be effectively catalyzed by strong acids such as polyphosphoric acid or methanesulfonic acid. The use of solid acid catalysts, like H-Beta zeolites, has also been reported to efficiently promote the dehydrative intramolecular cyclization of 4-arylbutyric acids, leading to high yields of 1-tetralone (B52770) derivatives. In some instances, the reaction can be carried out under microwave irradiation to accelerate the process. The general transformation is depicted below:

Table 1: Catalyst Systems for Friedel-Crafts Cyclization in Tetralone Synthesis

| Catalyst | Substrate | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Polyphosphoric Acid | 4-phenylbutanoic acid | Heat | High |

| H-Beta Zeolite | 4-phenylbutyric acid | 220°C, Fixed-bed reactor | 81.2 |

| Bi(NTf2)3 | 4-arylbutyric acids | Not specified | Good |

Recent advancements have also explored metal-free, one-pot approaches for the acid-catalyzed synthesis of tetralone derivatives via reductive Friedel-Crafts cyclization of keto acids/esters, showcasing the ongoing efforts to develop more sustainable and efficient methods.

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic systems, including the dihydronaphthalene core, which can be subsequently converted to the desired tetralone. This strategy involves the intramolecular metathesis of a suitable diene precursor, typically catalyzed by ruthenium-based complexes such as Grubbs catalysts.

The synthesis of the tetralone core via RCM would necessitate a precursor containing two appropriately positioned alkene functionalities. For instance, an ortho-alkenyl substituted styrene (B11656) or a related diene could undergo intramolecular cyclization to form a dihydronaphthalene ring system. Subsequent oxidation would then yield the tetralone. While RCM is exceptionally versatile for complex macrocycles, its application for the direct synthesis of simple, unsubstituted tetralones is less common in the literature compared to cyclization methods. However, it offers a strategic alternative, particularly for the synthesis of substituted analogs where the diene precursors are readily accessible.

The general principle of RCM involves the formation of a new double bond within a molecule with the elimination of a small volatile alkene, such as ethylene. The choice of catalyst (e.g., Grubbs first, second, or third generation catalysts) can significantly influence the reaction efficiency and functional group tolerance.

Installation of the Ethynyl (B1212043) Group at the C-5 Position

With the tetralone core in hand, the next critical step is the introduction of the ethynyl group at the C-5 position. This is typically achieved through transition metal-catalyzed cross-coupling reactions on a pre-functionalized tetralone, such as a 5-halo-1,2,3,4-tetrahydronaphthalen-1-one.

Transition Metal-Catalyzed Cross-Coupling Reactions for Ethynylation

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it an ideal choice for the ethynylation of aryl halides. libretexts.orgwikipedia.orgresearchgate.net The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base.

To synthesize 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one, a 5-halo-tetralone (e.g., 5-bromo- or 5-iodo-1,2,3,4-tetrahydronaphthalen-1-one) would be coupled with a terminal alkyne, such as trimethylsilylacetylene (B32187) (followed by deprotection) or ethynyltrimethylsilane. The reactivity of the aryl halide follows the general trend I > Br > Cl.

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the catalytic cycle |

| Copper Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine, Diisopropylamine | Neutralizes the HX byproduct and facilitates catalyst regeneration |

| Alkyne Source | Trimethylsilylacetylene, Phenylacetylene | Provides the ethynyl group |

Recent advancements in Sonogashira coupling have led to the development of copper-free variants and the use of more sophisticated phosphine (B1218219) ligands to improve catalyst stability and efficiency. The reaction conditions can be tuned to tolerate a wide range of functional groups.

Copper-mediated reactions also provide a viable pathway for the introduction of an ethynyl group onto an aromatic ring. While often used as a co-catalyst in the Sonogashira reaction, copper can also catalyze the coupling of terminal alkynes with aryl halides independently, a reaction often referred to as the Castro-Stephens coupling.

This methodology typically requires stoichiometric amounts of a pre-formed copper acetylide or can be performed catalytically with a copper(I) salt. The reaction often necessitates higher temperatures compared to the palladium-catalyzed counterpart. The choice of ligands, such as diamines or phenanthrolines, can significantly enhance the efficiency of copper-catalyzed cross-coupling reactions.

The development of milder and more efficient copper-catalyzed ethynylation methods is an active area of research, with a focus on expanding the substrate scope and reducing the catalyst loading. These methods offer a valuable alternative to palladium-based systems, particularly in scenarios where palladium sensitivity or cost is a concern.

Non-Metallic Approaches for Terminal Alkyne Introduction

The introduction of a terminal ethynyl group is a critical transformation in organic synthesis. While often accomplished using organometallic reagents, several non-metallic approaches provide mild and effective alternatives, typically by converting a carbonyl group into the desired alkyne. These methods are particularly valuable when metal-sensitive functional groups are present elsewhere in the molecule.

One prominent strategy is the Ohira-Bestmann modification of the Seyferth-Gilbert homologation . This reaction utilizes an in-situ preparation of dimethyl(diazomethyl)phosphonate, known as the Ohira-Bestmann reagent. organic-chemistry.org This reagent reacts directly with an aldehyde precursor, such as 1-oxo-1,2,3,4-tetrahydronaphthalene-5-carbaldehyde, to yield the terminal alkyne in a single step under basic conditions (e.g., K₂CO₃ in methanol). This method is advantageous due to its operational simplicity and the commercial availability of the necessary reagents. organic-chemistry.org

Another effective, albeit multi-step, non-metallic procedure involves a three-step sequence starting from an aldehyde. organic-chemistry.org

Addition of a Trichloromethyl Anion : The precursor aldehyde is first treated with a trichloromethyl anion, which can be generated in situ from trichloroacetic acid.

Sulfonylation : The resulting alcohol is then sulfonylated, typically forming a tosylate.

Elimination Cascade : Finally, a series of eliminations removes the chloride, tosylate, and HCl, followed by metalation and protonation to furnish the terminal alkyne. organic-chemistry.org

These methods provide robust, non-metallic pathways to introduce the essential ethynyl functionality onto the tetrahydronaphthalenone scaffold.

Stereoselective Synthesis Approaches for Substituted Tetrahydronaphthalenones

Achieving stereocontrol in the synthesis of the substituted tetrahydronaphthalenone core is crucial when chiral centers are present. The development of stereoselective methods allows for the synthesis of specific enantiomers or diastereomers of the target molecule.

Approaches to stereoselective synthesis often involve asymmetric reactions where a chiral catalyst or auxiliary directs the formation of one stereoisomer over another. For substituted tetralone systems, several strategies can be envisioned:

Asymmetric Hydrogenation : If the tetrahydronaphthalene ring is constructed from an aromatic precursor, the stereocenters can be set via asymmetric hydrogenation of a double bond in a prochiral intermediate, using a chiral transition metal catalyst (e.g., with a Rhodium or Ruthenium complex).

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials from nature. A precursor with the desired stereochemistry can be elaborated through a series of reactions to form the target tetrahydronaphthalenone structure, transferring the initial chirality to the final product.

Organocatalysis : Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclic compounds. For instance, a chiral amine or acid catalyst could be used to mediate a key ring-forming reaction, such as an intramolecular Michael addition or aldol (B89426) condensation, to produce the tetrahydronaphthalenone ring with high enantioselectivity.

Substrate-Controlled Reactions : In molecules with existing stereocenters, the facial selectivity of a reagent's approach can be dictated by the steric and electronic nature of the substrate itself, leading to the preferential formation of one diastereomer. This is evident in the synthesis of complex, substituted 1,2,3,4-tetrahydronaphthalene (B1681288) systems where the existing stereocenters direct the conformation and subsequent reactions. nih.gov

The choice of strategy depends on the specific substitution pattern of the target molecule and the desired stereochemical outcome. These advanced methods are essential for synthesizing structurally complex and biologically active molecules containing the tetrahydronaphthalenone motif. nih.gov

Reactivity and Chemical Transformations of 5 Ethynyl 1,2,3,4 Tetrahydronaphthalen 1 One

Reactions Involving the Terminal Ethynyl (B1212043) Group

The terminal alkyne is a versatile functional group that participates in a range of addition and coupling reactions.

Click Chemistry Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne functionality of 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one makes it an ideal substrate for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and mild reaction conditions. nih.govnih.gov When reacted with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst, the compound selectively forms a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govwikipedia.org

The reaction is highly regioselective, exclusively yielding the 1,4-isomer, in contrast to the uncatalyzed Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org The copper catalyst facilitates the reaction by coordinating with the alkyne, lowering the pKa of the terminal proton and enabling the formation of a copper acetylide intermediate, which then readily reacts with the azide. wikipedia.org Common catalyst systems include using copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Organic Azide (R-N₃) | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-(Substituted)-4-(1-oxo-1,2,3,4-tetrahydronaphthalen-5-yl)-1H-1,2,3-triazole |

Hydration and Other Nucleophilic Additions to the Alkyne

The triple bond of the ethynyl group is susceptible to nucleophilic attack, including the addition of water (hydration).

Hydration: In the presence of a strong acid such as sulfuric acid and a mercury(II) sulfate catalyst, the alkyne undergoes hydration. The addition of water follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond. libretexts.org This initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form. For a terminal alkyne like that in this compound, this reaction yields a methyl ketone. libretexts.orglibretexts.org

Alternatively, an anti-Markovnikov hydration can be achieved via a hydroboration-oxidation sequence. chemistrysteps.comyoutube.com Reaction with a sterically hindered borane (B79455) (e.g., disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide in a basic solution results in the formation of an aldehyde. chemistrysteps.com

Other Nucleophilic Additions: The alkyne can also react with other nucleophiles. For instance, soft nucleophiles like thiols can add across the triple bond, a reaction often facilitated by a base or radical initiator. bham.ac.ukacs.org The high nucleophilicity of the thiolate anion promotes the conjugate addition to the alkyne. acs.org

| Reaction Type | Reagents | Initial Product (Intermediate) | Final Product |

|---|---|---|---|

| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | 5-acetyl-1,2,3,4-tetrahydronaphthalen-1-one |

| Anti-Markovnikov Hydration | 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH | Enol | (1-oxo-1,2,3,4-tetrahydronaphthalen-5-yl)acetaldehyde |

Oxidative and Reductive Transformations of the Triple Bond

Oxidative Cleavage: The triple bond can be cleaved under strong oxidizing conditions. Reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) will break the carbon-carbon triple bond. masterorganicchemistry.comlibretexts.org For a terminal alkyne, this oxidative cleavage results in a carboxylic acid (by converting the internal alkyne carbon) and carbon dioxide (from the terminal alkyne carbon). masterorganicchemistry.com This reaction effectively shortens the carbon chain.

Reduction: The ethynyl group can be fully or partially reduced. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum (Pt) will completely reduce the alkyne to an alkane, yielding 5-ethyl-1,2,3,4-tetrahydronaphthalen-1-one. chemistrysteps.com A partial reduction to a cis-alkene can be achieved using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline). masterorganicchemistry.comlumenlearning.comlibretexts.org This specific catalyst deactivates the palladium, allowing the hydrogenation to stop at the alkene stage. lumenlearning.comlibretexts.org

Halogenation of the Ethynyl Moiety

The ethynyl group readily undergoes halogenation with reagents like chlorine (Cl₂) or bromine (Br₂). The reaction proceeds via electrophilic addition. The addition of one equivalent of a halogen typically results in the formation of a trans-dihaloalkene, proceeding through a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.com If an excess of the halogen is used, a second addition can occur, leading to the formation of a tetrahaloalkane. masterorganicchemistry.com The stereoselectivity for the trans product can be lower for aryl alkynes compared to aliphatic alkynes. masterorganicchemistry.com

Reactions Involving the Ketone Functionality

The carbonyl group of the tetralone ring is a key site for nucleophilic addition reactions.

Nucleophilic Additions to the Carbonyl Center

The electrophilic carbon atom of the carbonyl group is a target for a wide array of nucleophiles. masterorganicchemistry.comchemistrysteps.com Such additions convert the sp²-hybridized carbonyl carbon to a tetrahedral sp³-hybridized center, forming an alkoxide intermediate that is typically protonated during workup to yield an alcohol. libretexts.org

Addition of Organometallic Reagents: Strong nucleophiles like Grignard reagents (R-MgX) and organolithium compounds (R-Li) add irreversibly to the carbonyl carbon. rsc.orgorganic-chemistry.org For example, reaction with methylmagnesium bromide followed by an acidic workup would yield 5-ethynyl-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, a tertiary alcohol. organic-chemistry.orgrsc.org

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces ketones and aldehydes. commonorganicchemistry.commasterorganicchemistry.com It will convert the ketone to a hydroxyl group without affecting the alkyne. masterorganicchemistry.com A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would also accomplish this transformation, but care must be taken as it can sometimes react with terminal alkynes. libretexts.org

| Nucleophile/Reagent | Reaction Type | Product |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Alkylation | 5-ethynyl-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |

| Sodium Borohydride (NaBH₄) | Reduction | 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol |

Reductions to the Corresponding Alcohol and Alkane Derivatives

The reduction of the ketone functionality in this compound can, in principle, yield the corresponding secondary alcohol, 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol, or be taken further to the alkane, 5-ethynyl-1,2,3,4-tetrahydronaphthalene. A significant challenge in these transformations is the chemoselective reduction of the ketone in the presence of the reactive ethynyl group.

Standard hydride reagents such as sodium borohydride (NaBH₄) are commonly used for the reduction of ketones to alcohols. masterorganicchemistry.com In the case of α,β-unsaturated ketones, a competing 1,4-conjugate addition can occur. masterorganicchemistry.com For this compound, the primary concern would be the potential reduction of the alkyne. However, NaBH₄ is generally not reactive towards isolated alkynes. To enhance the selectivity for 1,2-reduction of the ketone, the Luche reduction, which employs sodium borohydride in the presence of a lanthanide chloride like cerium(III) chloride (CeCl₃) in methanol, is a highly effective method. wikipedia.orgthermofisher.comorganic-chemistry.orgyoutube.com This method is known to be chemoselective for ketones in the presence of other reducible functional groups. youtube.com

Catalytic hydrogenation presents a more complex scenario. Depending on the catalyst and reaction conditions, hydrogenation can lead to the reduction of the ketone, the alkyne, or both, as well as the aromatic ring. acs.orgpnnl.gov For instance, palladium on carbon (Pd/C) is a highly active hydrogenation catalyst but often favors the reduction of C=C double or triple bonds over C=O bonds. pnnl.gov Platinum and ruthenium catalysts, on the other hand, can reduce the carbonyl group of unsaturated aldehydes, but are less effective for unsaturated ketones. pnnl.gov Achieving selective reduction of the ketone to the alcohol without affecting the ethynyl group via catalytic hydrogenation would likely require careful selection of a specialized catalyst system. Conversely, complete reduction of both the ketone and the alkyne to the corresponding alkane and ethyl group could be achieved under more forcing hydrogenation conditions.

For the complete deoxygenation of the ketone to the corresponding methylene (B1212753) group, yielding 5-ethynyl-1,2,3,4-tetrahydronaphthalene, classic methods such as the Clemmensen and Wolff-Kishner reductions are available. The Clemmensen reduction, which uses zinc amalgam and concentrated hydrochloric acid, is effective for aryl-alkyl ketones. wikipedia.orgresearchgate.netopenochem.org However, the strongly acidic conditions may not be compatible with the ethynyl group. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by heating with a strong base, offers an alternative under basic conditions that would likely preserve the alkyne.

| Reaction Type | Reagents and Conditions | Expected Major Product | Notes |

|---|---|---|---|

| Reduction to Alcohol | NaBH₄, CeCl₃ (Luche Reduction) | 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-ol | High chemoselectivity for the ketone is expected. |

| Reduction to Alkane | N₂H₄, KOH (Wolff-Kishner Reduction) | 5-ethynyl-1,2,3,4-tetrahydronaphthalene | Basic conditions are likely compatible with the ethynyl group. |

| Reduction to Alkane | Zn(Hg), HCl (Clemmensen Reduction) | 5-ethynyl-1,2,3,4-tetrahydronaphthalene | Potential for side reactions involving the ethynyl group under acidic conditions. |

Condensation and Derivatization Reactions

The carbonyl group of this compound is a key site for various condensation and derivatization reactions. These reactions are valuable for the synthesis of a wide range of heterocyclic compounds and other derivatives.

A common reaction of ketones is the formation of imines and related compounds through condensation with primary amines. For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of hydrazones. These hydrazones can be valuable intermediates; for example, the Wolff-Kishner reduction proceeds through a hydrazone intermediate.

Furthermore, the reaction of 1,3-dicarbonyl compounds with hydrazines is a classical method for the synthesis of pyrazoles. nih.gov While this compound is not a 1,3-dicarbonyl compound, its reaction with hydrazine derivatives could lead to the formation of fused pyrazole (B372694) systems, particularly if the ethynyl group participates in the cyclization. The reaction of α,β-unsaturated ketones with hydrazines can lead to pyrazolines, which can then be oxidized to pyrazoles. nih.govmdpi.comresearchgate.net Similarly, acetylenic ketones are known precursors for the synthesis of pyrazoles upon reaction with hydrazines. nih.govacs.org

The Paal-Knorr synthesis, a method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, is not directly applicable. researchgate.netwikipedia.orgalfa-chemistry.comyoutube.comorganic-chemistry.org However, derivatization of the tetralone to introduce a second carbonyl group at the 4-position could open up this synthetic route.

Other condensation reactions, such as the Wittig reaction, could be employed to convert the carbonyl group into a carbon-carbon double bond, providing a route to various alkene derivatives. The Knoevenagel condensation with active methylene compounds is also a possibility for functionalization at the carbonyl carbon.

| Reaction Type | Reagents | Expected Product Type |

|---|---|---|

| Hydrazone Formation | Hydrazine or substituted hydrazines | Hydrazone derivative |

| Pyrazole Synthesis | Hydrazine derivatives | Fused pyrazole system |

| Wittig Reaction | Phosphorus ylides | Alkene derivative |

Transformations of the Tetrahydronaphthalene Ring System

The tetrahydronaphthalene core of this compound can undergo several transformations, including aromatization to a fully aromatic naphthalene (B1677914) system or dearomatization to a less saturated ring system. Ring expansion and contraction reactions are also possibilities, leading to different carbocyclic frameworks.

Aromatization Studies to Naphthalene Derivatives

The conversion of the tetrahydronaphthalene ring to a naphthalene ring is an aromatization process that typically involves dehydrogenation. wikipedia.org A widely used reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgacs.orgmasterorganicchemistry.com The reaction is generally efficient for the dehydrogenation of hydroaromatic compounds. rsc.org The presence of the ketone and the electron-withdrawing ethynyl group may influence the reaction conditions required for aromatization. An alternative method for the aromatization of tetralones involves treatment with a Vilsmeier-Haack type reagent, which can lead to multisubstituted chloronaphthalenes. acs.orgresearchgate.netacs.org The oxime of 1-tetralone (B52770) has also been shown to undergo aromatization upon treatment with acetic anhydride. wikipedia.org

| Reagents and Conditions | Expected Product | Reference |

|---|---|---|

| DDQ, refluxing solvent (e.g., dioxane) | 5-Ethynylnaphthalen-1-one | acs.orgmasterorganicchemistry.com |

| POCl₃, DMF (Vilsmeier-Haack conditions) | Derivatized 1-chloronaphthalene | acs.orgresearchgate.net |

Dearomatization Strategies

Dearomatization of the naphthalene ring system is a powerful strategy for the synthesis of complex, three-dimensional molecules from simple aromatic precursors. nih.gov Several modern methods have been developed for the dearomatization of naphthalenes. Photochemical methods, such as photoredox-catalyzed 1,2-hydroalkylation, can lead to the formation of 1,2-dihydronaphthalenes. researchgate.net Asymmetric dearomatization of naphthalenes has also been achieved through transition-metal catalysis, for example, using palladium catalysts to form spirocyclic compounds. nih.gov The Birch reduction, which employs an alkali metal in liquid ammonia (B1221849) with an alcohol, is a classic method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comorganicreactions.orgdrpress.org The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.com For this compound, the electron-withdrawing nature of the ethynyl group would be expected to direct the reduction. masterorganicchemistry.com The applicability of these methods to the target molecule would depend on the compatibility of the reagents with the ketone and ethynyl functionalities. Dearomatization of naphthalenes bearing electron-withdrawing groups has been shown to be feasible, although the reactivity may be lower compared to electron-rich systems. rsc.orgnih.gov

Ring Expansions and Contractions of the Fused Ring

The six-membered carbocyclic ring of the tetralone system can potentially undergo ring expansion to a seven-membered ring or contraction to a five-membered ring. The Schmidt reaction, which involves the treatment of a ketone with hydrazoic acid (HN₃) under acidic conditions, can lead to the insertion of a nitrogen atom into the ring, forming a lactam. nih.gov For cyclic ketones, this results in a ring expansion. The regioselectivity of the migration can be influenced by the reaction conditions. nih.gov

The Tiffeneau-Demjanov rearrangement is another method for the one-carbon ring expansion of cyclic ketones. wikipedia.orgyoutube.comacs.orgwikipedia.orgresearchgate.net This reaction proceeds through a β-amino alcohol intermediate, which is treated with nitrous acid to induce the rearrangement.

Ring contraction of tetralones to indane derivatives has also been reported. For example, the reaction of 1-tetralones with thallium trinitrate can lead to ring-contracted methyl indan-1-carboxylates. organicreactions.org More recently, rhodium-catalyzed C-C bond activation has been used to convert aryl-substituted cyclohexanones into α-indanones, a process that represents a ring contraction. uchicago.edu

| Reaction | Reagents | Expected Product Type |

|---|---|---|

| Schmidt Reaction | HN₃, H⁺ | Fused seven-membered lactam |

| Tiffeneau-Demjanov Rearrangement | 1. Cyanide addition, reduction; 2. HNO₂ | Fused seven-membered ketone |

| Thallium Trinitrate Reaction | Tl(NO₃)₃ | Indane derivative |

Mechanistic Investigations of Key Transformations

In the reduction of the ketone, hydride reagents like NaBH₄ deliver a hydride ion to the electrophilic carbonyl carbon. The Luche reduction mechanism involves the activation of the carbonyl group by the cerium(III) ion, making it more susceptible to nucleophilic attack by the borohydride. organic-chemistry.org

The aromatization of tetralones with DDQ is believed to proceed via a hydride abstraction mechanism. masterorganicchemistry.com The electron-withdrawing ethynyl group might render the benzylic protons more acidic and potentially facilitate this process. The Vilsmeier-Haack reaction for aromatization involves the formation of a Vilsmeier reagent, which acts as an electrophile, followed by a series of elimination and rearrangement steps. researchgate.net

The mechanism of the Birch reduction involves the stepwise addition of solvated electrons and protons to the aromatic ring, forming a non-conjugated diene. masterorganicchemistry.com The regioselectivity is governed by the stability of the intermediate radical anions and carbanions, which is influenced by the electronic nature of the substituents. An electron-withdrawing group like the ethynyl substituent would be expected to stabilize the radical anion intermediate, thus directing the regiochemical outcome of the reduction. masterorganicchemistry.com

Ring expansion reactions like the Schmidt and Tiffeneau-Demjanov rearrangements proceed through carbocationic intermediates. The migratory aptitude of the adjacent groups determines the product distribution. The electronic effect of the 5-ethynyl group on the aromatic ring could influence the stability of these intermediates and thus the regioselectivity of the rearrangement.

Computational studies on the electronic structure of this compound could provide valuable insights into its reactivity and the mechanisms of its transformations. Such studies would help to predict the influence of the ethynyl group on the charge distribution and frontier molecular orbitals, thereby rationalizing the observed or expected chemical behavior.

Spectroscopic and Structural Elucidation Studies of 5 Ethynyl 1,2,3,4 Tetrahydronaphthalen 1 One and Its Synthetic Precursors/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be constructed. For 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed for a comprehensive structural assignment. The data presented herein is based on established spectral data for the parent compound, 1-tetralone (B52770), and known substituent effects of the ethynyl (B1212043) group.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic, aliphatic, and acetylenic protons. The substitution at the C5 position significantly influences the chemical shifts of the aromatic protons.

The protons of the tetrahydronaphthalene ring system are anticipated to appear as follows:

The three protons on the aromatic ring (H-6, H-7, and H-8) will exhibit signals in the downfield region, typically between δ 7.0 and 8.0 ppm. The H-8 proton is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group.

The aliphatic protons at C-2, C-3, and C-4 will resonate in the upfield region. The protons at C-4, being adjacent to the aromatic ring, are expected around δ 2.9-3.1 ppm. The protons at C-2, adjacent to the carbonyl group, are predicted to be in the range of δ 2.6-2.8 ppm. The protons at C-3, situated between two methylene (B1212753) groups, should appear around δ 2.0-2.2 ppm.

The acetylenic proton of the ethynyl group is expected to produce a sharp singlet at approximately δ 3.0-3.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 2.6 - 2.8 | Triplet | ~6-7 |

| H-3 | 2.0 - 2.2 | Multiplet | - |

| H-4 | 2.9 - 3.1 | Triplet | ~6-7 |

| Aromatic H | 7.2 - 7.8 | Multiplet | - |

| H-8 | 7.9 - 8.1 | Doublet | ~7-8 |

| Ethynyl H | 3.0 - 3.5 | Singlet | - |

Note: The predicted data is based on the known spectrum of 1-tetralone and the typical substituent effects of an ethynyl group.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The key expected chemical shifts are:

The carbonyl carbon (C-1) is the most deshielded and is expected to appear at approximately δ 198 ppm.

The aromatic carbons will resonate in the region of δ 120-150 ppm. The carbons directly attached to the ethynyl group (C-5) and the aliphatic ring (C-4a and C-8a) will have their chemical shifts influenced by these substituents.

The carbons of the ethynyl group will appear in the range of δ 80-90 ppm.

The aliphatic carbons (C-2, C-3, and C-4) will be found in the upfield region of the spectrum, typically between δ 20 and 40 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~198 |

| C-2 | ~39 |

| C-3 | ~23 |

| C-4 | ~30 |

| C-4a | ~133 |

| C-5 | ~125 |

| C-6 | ~128 |

| C-7 | ~127 |

| C-8 | ~132 |

| C-8a | ~145 |

| C≡CH | ~83 |

| C≡C H | ~77 |

Note: The predicted data is based on the known spectrum of 1-tetralone and established carbon chemical shift correlations. chemicalbook.com

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, correlations would be expected between the protons at C-2 and C-3, and between C-3 and C-4, confirming the connectivity within the aliphatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-2, C-3, C-4, the aromatic CH groups, and the acetylenic carbon.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₂H₁₀O), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern would be characteristic of the tetralone structure. Key fragmentation pathways would likely involve the loss of small neutral molecules such as CO and C₂H₂. A significant fragment would be expected from the cleavage of the aliphatic ring, leading to the formation of stable aromatic cations.

Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity |

| 170 | [M]⁺ |

| 142 | [M - CO]⁺ |

| 141 | [M - CO - H]⁺ |

| 115 | [M - CO - C₂H₃]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly FT-IR, is a rapid and effective method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound will be characterized by several key absorption bands that confirm the presence of its principal functional groups.

C≡C-H Stretch: A sharp, and typically weak to medium, absorption band is expected around 3300 cm⁻¹ corresponding to the stretching vibration of the acetylenic C-H bond.

C≡C Stretch: A weak absorption band for the carbon-carbon triple bond stretch is anticipated in the range of 2100-2140 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the conjugated ketone carbonyl group will be present in the region of 1680-1690 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Acetylenic C-H Stretch | ~3300 | Sharp, Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C≡C Stretch | 2100-2140 | Weak |

| C=O Stretch | 1680-1690 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound. For this compound, the Raman spectrum is characterized by distinct peaks corresponding to its specific functional groups: the ethynyl, carbonyl, and tetralone moieties.

The ethynyl group (C≡C) typically exhibits a strong, sharp stretching vibration in the region of 2100-2260 cm⁻¹. This peak is highly characteristic and serves as a clear indicator of the success of ethynylation in synthetic precursors. The aromatic ring of the tetralone structure gives rise to several bands. The C=C stretching vibrations within the benzene (B151609) ring usually appear in the 1400-1650 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are also observed, typically above 3000 cm⁻¹.

The carbonyl group (C=O) of the ketone in the tetralone ring produces a characteristic stretching band. While strong in infrared spectroscopy, the C=O stretch in Raman can vary in intensity and is typically found in the 1680-1740 cm⁻¹ range for cyclic ketones. The aliphatic portion of the tetrahydronaphthalene ring contributes to C-H stretching and bending vibrations in the fingerprint region.

Detailed analysis of the Raman spectrum allows for the identification and confirmation of the molecular structure. By comparing experimental spectra with theoretical calculations, such as those derived from Density Functional Theory (DFT), a precise assignment of vibrational modes can be achieved. core.ac.uk

Table 1: Expected Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ethynyl (C≡C) | Stretching | 2100 - 2260 | Strong, Sharp |

| Aromatic (C=C) | Ring Stretching | 1400 - 1650 | Medium to Strong |

| Carbonyl (C=O) | Stretching | 1680 - 1740 | Medium |

| Aromatic (C-H) | Stretching | >3000 | Medium |

| Aliphatic (C-H) | Stretching | 2800 - 3000 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its derivatives, single-crystal X-ray diffraction would provide unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

In the solid state, tetralone derivatives often crystallize in common space groups like P2₁/c or P2₁2₁2₁. tandfonline.comnih.gov The crystal packing is typically governed by van der Waals forces and, in some cases, weaker C-H···O hydrogen bonds involving the carbonyl oxygen. The conformation of the partially saturated six-membered ring in the tetralone core is of particular interest. It usually adopts a half-chair conformation to minimize steric strain. mdpi.com

The analysis of crystallographic data for related tetralone structures reveals key structural parameters. For instance, the C=O bond length is typically around 1.21 Å. nih.gov The bond lengths within the aromatic ring show the expected delocalization, falling between typical single and double bond values. The ethynyl group is linear, with a C≡C bond length of approximately 1.20 Å.

By determining the crystal structure, one can also understand how molecules pack together, which influences physical properties like melting point and solubility. For example, studies on substituted 1,2,3,4-tetrahydronaphthalenes have shown how intermolecular O-H···O hydrogen bonds or weaker C-H···O interactions can direct the formation of specific packing motifs, such as chains or strands. nih.govresearchgate.net

Table 2: Typical Crystallographic Parameters for Tetralone Derivatives

| Parameter | Typical Value | Reference Compound Class |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic | Tetralone Derivatives tandfonline.comnih.gov |

| Space Group | P2₁/c, P2₁2₁2₁ | Tetralone Derivatives tandfonline.comnih.gov |

| C=O Bond Length | ~1.21 Å | Indanone/Tetralone Derivatives nih.gov |

| Aromatic C-C Bond Length | 1.38 - 1.43 Å | Indanone Derivatives nih.gov |

| Aliphatic C-C Bond Length | 1.47 - 1.55 Å | Indanone Derivatives nih.gov |

| Ring Conformation | Half-Chair | Dihydro-1,4-thiazine S,S-dioxide mdpi.com |

Advanced Spectroscopic Techniques for Elucidating Molecular Conformation and Dynamics

Beyond basic structural identification, advanced spectroscopic methods are employed to investigate the conformational flexibility and dynamic behavior of molecules like this compound. researchgate.net These techniques provide insights into the molecule's behavior in solution, which can differ significantly from its static solid-state structure.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, including techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is invaluable for determining the spatial proximity of atoms within a molecule. For the tetralone system, NOESY can help establish the relative stereochemistry and preferred conformation of the non-aromatic ring in solution.

Computational chemistry, particularly Density Functional Theory (DFT), complements experimental spectroscopy. nih.gov By calculating the potential energy surface, researchers can identify the most stable conformers and the energy barriers between them. These theoretical models can predict vibrational (IR and Raman) and NMR spectra, which can then be compared with experimental data for validation. core.ac.uktandfonline.com For instance, conformational analysis of the related 5,6-dimethoxy-1-indanone (B192829) used DFT calculations to identify the most stable conformer based on the orientation of its substituent groups. nih.gov

These advanced methods are crucial for understanding the structure-activity relationships of pharmacologically relevant molecules. The conformation and dynamic properties of a molecule often dictate how it interacts with biological targets. Therefore, a comprehensive study using these techniques is essential for the rational design of new synthetic derivatives with tailored properties.

Computational Chemistry and Theoretical Investigations of 5 Ethynyl 1,2,3,4 Tetrahydronaphthalen 1 One

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. DFT methods are widely used due to their favorable balance of computational cost and accuracy in predicting molecular properties. researchgate.net For 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one, DFT calculations would involve solving the Schrödinger equation in an approximate manner to determine the electron density and, from it, derive various electronic properties. These calculations provide a detailed picture of how electrons are distributed within the molecule, which is crucial for predicting its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to have significant electron density on the ethynyl (B1212043) group and the aromatic ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the carbonyl group and the conjugated system, indicating these are the primary sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: These values are illustrative examples of what a DFT calculation might yield and are not from a published study.)

| Orbital | Energy (eV) | Primary Location of Electron Density |

|---|---|---|

| LUMO | -1.5 | Carbonyl group, Aromatic ring |

| HOMO | -6.2 | Ethynyl group, Aromatic ring |

| HOMO-LUMO Gap | 4.7 | - |

The distribution of charge within a molecule dictates its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

Red regions indicate areas of high electron density and negative electrostatic potential, typically associated with lone pairs of electrons on heteroatoms. For this compound, the oxygen atom of the carbonyl group would be the most electron-rich area, appearing as a deep red.

Blue regions represent areas of low electron density and positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms or in regions susceptible to nucleophilic attack.

Green and yellow regions denote areas that are relatively neutral.

The MEP map for this molecule would highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen and the π-system of the ethynyl group. This visualization is invaluable for predicting intermolecular interactions, such as hydrogen bonding and docking with biological receptors.

Conformational Analysis using Computational Methods

The three-dimensional shape of a molecule is critical to its function and reactivity. The tetralone framework is not planar, and the saturated six-membered ring can adopt different conformations. Computational methods can be used to explore the potential energy surface of this compound to identify its stable conformers.

Studies on related tetralone structures have shown that the cyclohexenone ring typically adopts half-chair or envelope conformations. rsc.orgnih.govresearchgate.net For this compound, a computational conformational search would likely reveal several low-energy structures. These conformers would differ primarily in the puckering of the aliphatic ring. The relative energies of these conformers can be calculated with high accuracy, and the Boltzmann distribution can be used to determine their populations at a given temperature. Identifying the global minimum energy conformation is essential, as it typically represents the most abundant form of the molecule. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which is extremely useful for confirming the structure of a synthesized compound or for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain predicted shifts that often show good agreement with experimental data. This can be particularly useful for assigning complex spectra and for distinguishing between different isomers or conformers.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. These calculations can help in the assignment of experimental spectral bands to specific molecular motions (e.g., C=O stretch, C≡C stretch, C-H bends). For this compound, key predicted frequencies would include a strong carbonyl stretch and a characteristic ethynyl C≡C stretch.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies (Note: These values are illustrative examples.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1705 | ~1685 |

| C≡C Stretch | 2115 | ~2100 |

| Aromatic C=C Stretch | 1610 | ~1600 |

| ≡C-H Stretch | 3305 | ~3300 |

Modeling Reaction Mechanisms and Transition States

Computational methods are indispensable for elucidating the mechanisms of chemical reactions. For this compound, one could model various reactions, such as additions to the ethynyl group or reactions involving the carbonyl group.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. DFT calculations can be used to optimize the geometry of transition states and calculate their energies. This information allows for the determination of reaction rates and helps to understand the factors that control the selectivity of a reaction. For instance, modeling the cycloaddition of an azide (B81097) to the ethynyl group (a "click" reaction) would reveal the transition state structure and the energy barrier for this important transformation.

Molecular Dynamics Simulations for Intramolecular Dynamics

While quantum chemical calculations typically focus on static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov An MD simulation solves Newton's equations of motion for the atoms in the molecule, allowing one to observe its vibrations, rotations, and conformational changes.

For this compound, an MD simulation could be used to study the flexibility of the aliphatic ring and the motion of the ethynyl substituent. By running the simulation at different temperatures, one can observe how the molecule explores its conformational space. This can be particularly useful for understanding how the molecule's shape fluctuates in solution, which can have important implications for its interaction with other molecules, such as enzymes or receptors in a biological context.

Role As a Synthetic Intermediate in Complex Organic Architectures

Synthesis of Polycyclic Aromatic Compounds and Extended Systems

The structural backbone of 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one is a direct precursor to naphthalene-based systems, making it a strategic starting point for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). nih.gov The construction of these extended π-systems can be achieved through various strategies that leverage either the existing tetralone ring or the pendant ethynyl (B1212043) group.

One common approach involves the transformation of the ketone functionality. For instance, reduction of the ketone to an alcohol, followed by dehydration and aromatization, converts the tetralone core into a naphthalene (B1677914) ring. Subsequent reactions can then build upon this core. A more direct route is the Wolff–Kishner reduction of the tetralone to the corresponding tetralin, followed by Friedel–Crafts acylation and cyclization to build additional aromatic rings, a classic strategy in the synthesis of anthracenes and other PAHs. nih.gov

The terminal alkyne group offers a powerful handle for extending the aromatic system through cyclization and cycloaddition reactions. researchgate.netresearchgate.net Transition metal-catalyzed reactions, such as cobalt-catalyzed cyclotrimerization of the alkyne with other alkynes, can generate a new benzene (B151609) ring. researchgate.net Furthermore, the alkyne can participate as a dienophile or as part of a diene in Diels-Alder [4+2] cycloadditions, a powerful method for forming six-membered rings that can be subsequently aromatized. masterorganicchemistry.comnih.gov Intramolecular cyclization strategies, where the alkyne reacts with another functional group introduced elsewhere on the molecule, provide a convergent route to complex polycyclic frameworks. beilstein-journals.orgbeilstein-journals.org

Table 1: Synthetic Strategies for Polycyclic Aromatic Compounds

| Strategy | Functional Group Utilized | Key Reaction Type | Potential Product Class |

|---|---|---|---|

| Core Aromatization | Ketone | Reduction/Dehydrogenation | Naphthalenes, Anthracenes |

| Benzannulation | Alkyne | Diels-Alder Cycloaddition | Substituted Tetracenes |

| Cyclotrimerization | Alkyne | Cobalt-Catalyzed [2+2+2] | Phenyl-substituted Naphthalenes |

| Intramolecular Cyclization | Alkyne & Ketone (derivatized) | Friedel–Crafts/Prins Reaction | Phenanthrenes, Chrysenes beilstein-journals.orgbeilstein-journals.org |

Construction of Heterocyclic Systems Utilizing the Ketone or Alkyne Functionalities

The dual functionalities of this compound enable the synthesis of a wide array of heterocyclic compounds. The terminal alkyne is particularly well-suited for 1,3-dipolar cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This reaction is known for its reliability, mild conditions, and tolerance of various functional groups, making it a premier method for incorporating a triazole ring. semanticscholar.org

The ketone functionality provides access to a different spectrum of heterocycles. It can react with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to yield isoxazoles. A particularly powerful method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is condensed with amines or sulfurizing agents. wikipedia.orguomustansiriyah.edu.iq While the starting material is a 1,5-dicarbonyl precursor, chemical manipulation, such as α-functionalization of the ketone, can lead to intermediates suitable for Paal-Knorr type cyclizations to generate substituted furans, pyrroles, and thiophenes. alfa-chemistry.comorganic-chemistry.org Additionally, multicomponent reactions involving the ketone, an amine, and a third reactant can be employed to construct complex heterocycles like pyrimidines or quinolines in a single step. nih.govresearchgate.net

Table 2: Heterocycle Synthesis Pathways

| Functional Group | Reaction Type | Reagent | Resulting Heterocycle |

|---|---|---|---|

| Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (B81097) (R-N₃) | 1,2,3-Triazole |

| Ketone | Condensation | Hydrazine (B178648) (H₂NNH₂) | Pyrazole (B372694) |

| Ketone | Condensation | Hydroxylamine (H₂NOH) | Isoxazole |

| Ketone (as precursor) | Paal-Knorr Synthesis | Primary Amine (R-NH₂) | Pyrrole organic-chemistry.org |

| Ketone (as precursor) | Paal-Knorr Synthesis | Phosphorus Pentasulfide (P₄S₁₀) | Thiophene uomustansiriyah.edu.iq |

Preparation of Macrocycles and Annulenes

Macrocycles, large ring structures containing nine or more atoms, are of significant interest in medicinal and materials chemistry. This compound can serve as a rigid building block for incorporation into macrocyclic architectures. The synthetic strategy typically involves a two-stage process: first, the elaboration of the starting material into a long, linear precursor, and second, an intramolecular ring-closing reaction.

The ethynyl group is an ideal functional handle for the crucial macrocyclization step. Its ability to participate in highly efficient reactions like the CuAAC click reaction makes it perfect for ring closure. nih.gov A common synthetic design involves preparing a linear molecule with the tetralone moiety at one end and an azide group at the other. The intramolecular CuAAC reaction then efficiently stitches the two ends together to form a stable, triazole-containing macrocycle. The rigidity of the tetralone scaffold can help pre-organize the linear precursor, facilitating the ring-closing event and influencing the final shape of the macrocycle.

Integration into Natural Product Scaffolds (Synthetic Route Development)

The tetralone subunit is a structural motif found in a diverse range of biologically active natural products, including antibiotics and anticancer agents. researchgate.netsemanticscholar.org The synthesis of these complex molecules often relies on the strategic use of functionalized building blocks. This compound represents an advanced intermediate for such synthetic campaigns. uiowa.edunih.gov

In a typical synthetic route, the tetralone core would be established early, with the ethynyl group serving as a versatile point for further elaboration. This alkyne handle can be used for:

Carbon-Carbon Bond Formation: Coupling reactions (e.g., Sonogashira coupling) can attach complex side chains or link the tetralone fragment to other key parts of the natural product.

Functional Group Transformation: The alkyne can be hydrated to form a methyl ketone, reduced to an alkene or alkane, or converted into other functional groups as required by the synthetic plan.

Fragment Assembly: The click reaction can be used to link the tetralone-containing fragment with another large, azide-functionalized fragment in a convergent synthesis approach.

This building block approach allows for the modular assembly of complex natural product skeletons, where the ethynyltetralone provides the foundational scaffold. msu.edu

Development of Chemical Probes and Tags for Biochemical Research Methodologies

Modern biochemical and cell biology research relies heavily on chemical probes to study the function and localization of biomolecules in their native environment. nih.govnih.gov The development of "click chemistry" has revolutionized this field, and terminal alkynes are one of the most important functional groups for this purpose. medchem101.combio-connect.nl

This compound can be used as the core scaffold for developing novel chemical probes. The ethynyl group acts as a bioorthogonal "handle" that does not react with biological functionalities but can be specifically targeted with a complementary azide-bearing reporter molecule under physiological conditions. thermofisher.com This allows for a two-step labeling strategy:

A molecule of interest (e.g., a protein inhibitor, a metabolite) is synthesized based on the tetralone scaffold.

This probe is introduced to a biological system (e.g., cells, tissues). After it interacts with its target, a reporter molecule, such as an azide-functionalized fluorophore or biotin (B1667282) tag, is added. The CuAAC reaction then covalently attaches the tag to the probe, allowing for visualization (fluorescence microscopy) or purification (affinity pulldown) of the target. nih.govnih.gov

This methodology enables the precise study of biological processes with minimal perturbation to the system. medchem101.com

Table 3: Applications in Chemical Probe Development

| Application | Role of Ethynyl Group | Key Reaction | Attached Tag/Molecule | Purpose |

|---|---|---|---|---|

| Activity-Based Protein Profiling | Bioorthogonal handle | CuAAC | Fluorophore (e.g., Rhodamine azide) | Visualization of enzyme activity |

| Target Identification | Bioorthogonal handle | CuAAC | Biotin azide | Affinity purification and identification of protein targets |

| Metabolic Labeling | Precursor to a tagged metabolite | CuAAC | Fluorescent azide or affinity tag | Tracking of metabolic pathways nih.gov |

| Drug Conjugation | Ligation point | CuAAC | PEG linker, drug molecule | Creation of antibody-drug conjugates or bifunctional molecules |

Future Prospects and Emerging Research Avenues

Exploration of Novel Catalytic Transformations for Functionalization

The dual functionality of 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one offers a rich platform for a variety of catalytic transformations. The terminal alkyne is amenable to a host of well-established and emerging catalytic reactions. For instance, copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC and RuAAC), commonly known as "click chemistry," could be employed to conjugate this molecule to a wide array of substrates, including biomolecules, polymers, and surfaces. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, would allow for the extension of the π-conjugated system by introducing aryl, vinyl, or other unsaturated moieties.

Beyond the ethynyl (B1212043) group, the tetralone core presents opportunities for catalytic functionalization. The α-position to the carbonyl group is a prime site for catalytic asymmetric reactions, enabling the stereoselective introduction of substituents. Transition-metal-catalyzed α-arylation or α-alkenylation could provide access to a diverse range of derivatives with potential applications in medicinal chemistry. umanitoba.ca Moreover, the ketone functionality itself can be a handle for various transformations, including catalytic reduction to the corresponding alcohol with high stereocontrol, or olefination reactions to introduce exocyclic double bonds. The development of novel iron-catalyzed strategies for the synthesis of functionalized tetrahydronaphthalenes from aryl ketone precursors highlights the potential for innovative catalytic approaches. nih.gov

A summary of potential catalytic transformations is presented in the table below:

| Functional Group | Catalytic Reaction | Potential Outcome |

|---|---|---|

| Ethynyl | Click Chemistry (CuAAC, RuAAC) | Conjugation to biomolecules, polymers |

| Ethynyl | Sonogashira Coupling | Extension of π-conjugation |

| Ethynyl | Heck Coupling | Formation of vinyl derivatives |

| α-Carbonyl | Asymmetric α-Arylation | Chiral substituted tetralones |

Development of Sustainable and Green Synthetic Pathways

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. chemistryjournals.net Future research on this compound will likely focus on developing more environmentally benign synthetic routes. This includes the use of greener solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds. rsc.org The application of heterogeneous catalysts, which can be easily recovered and reused, would also contribute to a more sustainable process. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater reproducibility. ucd.ieneuroquantology.com The synthesis of this compound, particularly if it involves hazardous reagents or exothermic reactions, could greatly benefit from the implementation of flow chemistry techniques. nih.gov For instance, nitration of the aromatic ring, a common transformation for tetralones, is often carried out using strong acids and nitrating agents and could be performed more safely in a continuous flow reactor. materialsciencejournal.org

The integration of flow reactors with automated synthesis platforms, coupled with real-time reaction monitoring, allows for high-throughput screening of reaction conditions and rapid optimization of synthetic protocols. researchgate.netchimia.ch This approach could be used to efficiently explore the vast chemical space of derivatives of this compound. Automated systems can systematically vary parameters such as temperature, pressure, reagent concentration, and residence time to identify the optimal conditions for a desired transformation. researchgate.net

Investigations into Supramolecular Chemistry Applications

The presence of both a π-rich aromatic ring and a polar carbonyl group in this compound makes it an interesting building block for supramolecular chemistry. The aromatic moiety can participate in π-π stacking interactions, which are fundamental driving forces for the self-assembly of molecules into well-defined architectures. nih.govmit.edu The ethynyl group can also engage in non-covalent interactions, including hydrogen bonding and halogen bonding. mdpi.com

The combination of these functionalities could enable the design of novel supramolecular structures, such as foldamers, macrocycles, and molecular cages. researchgate.netbeilstein-journals.org For example, oligomers incorporating the this compound unit could be designed to adopt specific folded conformations stabilized by intramolecular interactions. The carbonyl group could act as a hydrogen bond acceptor, directing the assembly of molecules into predictable patterns in the solid state or in solution. The ability to control the non-covalent interactions of this molecule opens up possibilities for the development of new materials with applications in molecular recognition, sensing, and catalysis.

Application in Materials Science for Advanced Organic Materials

The unique electronic and structural features of this compound make it a promising candidate for the development of advanced organic materials, such as conducting polymers and optoelectronic components. wikipedia.org The ethynyl group can be readily polymerized through various methods, including oxidative coupling or transition-metal-catalyzed polymerization, to yield poly(arylene ethynylene)s (PAEs). rsc.org These polymers are known for their semiconducting and emissive properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com

The incorporation of the tetralone moiety into the polymer backbone or as a pendant group could be used to fine-tune the material's properties. The carbonyl group can influence the polymer's solubility, morphology, and electronic characteristics. Furthermore, the tetralone unit can be further functionalized post-polymerization to introduce additional functionalities. rsc.org The rigid and planar nature of the naphthalene (B1677914) core can contribute to enhanced π-orbital overlap in the resulting polymers, which is beneficial for charge transport. nih.gov The synthesis of functionalized polymeric materials with tailored optical and electronic properties is a rapidly growing field, and this compound represents a valuable new monomer for the design of next-generation organic materials. tdl.org

Q & A

Basic: What synthetic strategies are recommended for preparing 5-ethynyl-1,2,3,4-tetrahydronaphthalen-1-one, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of ethynyl-substituted tetrahydronaphthalenones typically involves functionalization of the parent ketone scaffold. For example, epoxidation and subsequent ring-opening reactions (as seen in structurally related 1,4-epoxynaphthalene derivatives) can introduce functional groups, followed by Sonogashira coupling to install the ethynyl moiety . Optimization may include:

- Catalyst screening : Palladium/copper catalysts for cross-coupling efficiency.

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility of intermediates.

Validate purity at each step via HPLC (as recommended for impurity profiling in naphthalene derivatives) .

Advanced: How can researchers address discrepancies in NMR data when characterizing substituted tetrahydronaphthalenones?

Methodological Answer:

Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often arise from conformational dynamics or crystallographic packing effects. To resolve these:

- Variable-temperature NMR : Probe slow conformational interconversions (e.g., chair-flip in the tetrahydronaphthalene ring).

- X-ray crystallography : Compare experimental bond angles (e.g., C8–C9–C10 = 117.72° in analogous structures) to computational models .

- COSY/NOESY : Identify through-space couplings to confirm substituent orientation.

Cross-reference with published crystallographic data for related compounds to validate assignments .

Basic: What safety protocols are critical when handling ethynyl-substituted tetrahydronaphthalenones in laboratory settings?

Methodological Answer:

Ethynyl groups can pose flammability risks. Key protocols include:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- PPE : Wear flame-resistant lab coats and static-safe gloves when handling ethynyl reagents.

Refer to safety data sheets for analogous compounds (e.g., tert-butyl-substituted tetrahydronaphthalenamines) for spill management and emergency procedures .

Advanced: What mechanistic insights explain the reactivity of the ethynyl group in tetrahydronaphthalenone derivatives under catalytic conditions?

Methodological Answer:

The ethynyl group’s reactivity is influenced by:

- Steric effects : Bulky substituents adjacent to the ethynyl moiety (e.g., methyl groups at C4) can hinder catalyst access, as observed in sterically congested naphthalenones .

- Electronic effects : Electron-withdrawing groups on the aromatic ring increase alkyne electrophilicity, enhancing coupling efficiency.

- Catalyst-substrate interactions : DFT studies on similar systems suggest Pd(0) preferentially coordinates to the ethynyl π-system over the ketone oxygen.

Validate hypotheses using kinetic isotope effects (KIEs) or Hammett plots .

Basic: Which spectroscopic and chromatographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- FT-IR : Confirm ethynyl C≡C stretch (~2100–2260 cm⁻¹) and ketone C=O (~1680–1720 cm⁻¹).

- ¹³C NMR : Identify the sp-hybridized ethynyl carbons (δ ~70–90 ppm) and the carbonyl carbon (δ ~200–220 ppm).

- GC-MS/HPLC : Monitor purity using methods optimized for naphthalenone derivatives (e.g., C18 columns with acetonitrile/water gradients) .

Compare retention times and fragmentation patterns to authenticated standards.

Advanced: How can researchers systematically analyze byproducts formed during the synthesis of ethynyl-substituted tetrahydronaphthalenones?

Methodological Answer:

- LC-MS/MS : Detect trace impurities (e.g., dimerization products or oxidation byproducts) with high sensitivity.

- Isotopic labeling : Use ¹³C-labeled starting materials to track unexpected bond formations.

- Computational modeling : Predict byproduct structures via density functional theory (DFT) simulations of reaction pathways.

For example, over-oxidation of the tetrahydronaphthalene ring to a fully aromatic naphthalenone is a common side reaction; monitor via UV-Vis (λmax shifts) .

Basic: What are the key considerations for designing stability studies on this compound in solution?

Methodological Answer:

- Solvent selection : Avoid protic solvents (e.g., MeOH) that may protonate the ethynyl group, leading to decomposition.

- Light sensitivity : Store solutions in amber vials if the compound exhibits UV-induced degradation (common in naphthalenones) .